4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

Catalog No.
S783101
CAS No.
40470-68-6
M.F
C30H26O2
M. Wt
418.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

CAS Number

40470-68-6

Product Name

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

IUPAC Name

1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene

Molecular Formula

C30H26O2

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C30H26O2/c1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h3-22H,1-2H3/b21-15+,22-16+

InChI Key

HZAWHDJKNZWAAR-YHARCJFQSA-N

SMILES

COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC

Canonical SMILES

COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC

Optical Brightener/Whitening Agent

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is primarily studied and applied in scientific research as an optical brightener or whitening agent [, ]. These chemicals absorb ultraviolet (UV) light in the invisible spectrum and re-emit it as visible light, typically blue. This emitted blue light compensates for the natural yellowing that occurs in polymers and fabrics over time, making them appear brighter and whiter [].

Research has shown 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl to be an effective whitening agent for various materials, including:

  • Polyesters []
  • Polyamides (such as nylon) []
  • Polyolefins (such as polypropylene and polyethylene) []
  • Detergents []

Scientists investigate the optimal concentration and application methods of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl to achieve the desired whitening effect while minimizing any negative impacts on the material's properties [].

Other Potential Applications

While optical brightening is the primary focus, some scientific research explores other potential applications of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl. These include:

  • Organic Light-Emitting Diodes (OLEDs): Research suggests 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl may have properties useful in developing OLEDs [].
  • Biomedical Applications: Limited studies have investigated potential applications in biomedicine, but more research is needed in this area [].

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is an organic compound with the molecular formula C30H26O2C_{30}H_{26}O_2. It consists of two methoxystyryl groups attached to a biphenyl core, making it a symmetrical structure. The compound is characterized by its bright yellow color and is known for its optical properties, particularly as a fluorescent dye and optical brightener in various applications, including polymers and plastics .

Typical of styryl derivatives. These include:

  • Electrophilic Aromatic Substitution: The methoxy groups can activate the aromatic rings toward electrophilic substitution.
  • Condensation Reactions: The presence of the styryl groups allows for potential coupling reactions with other electrophiles or nucleophiles.
  • Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.

The specific reaction pathways depend on the conditions and reagents used, which can lead to various derivatives of 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl .

Several synthesis methods have been reported for 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl:

  • Stilbene Synthesis: The compound can be synthesized through a Wittig reaction or a cross-coupling reaction involving appropriate starting materials such as 2-methoxystyrene and a biphenyl derivative.
  • Condensation Reactions: Condensation of aldehyde derivatives with methoxy-substituted aromatic compounds can yield the desired product.
  • Catalytic Methods: Transition metal-catalyzed reactions (e.g., palladium-catalyzed cross-coupling) are effective for forming biaryl linkages in this compound .

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl has several applications:

  • Optical Brightener: Used in the plastics industry to enhance brightness and fluorescence in materials such as polyvinyl chloride.
  • Fluorescent Dyes: Employed in various imaging techniques due to its strong fluorescence properties.
  • Organic Electronics: Investigated for potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties .

Interaction studies of 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl primarily focus on its interactions with polymers and other organic compounds. Its ability to enhance the optical properties of materials makes it a subject of interest in polymer science. Studies reveal that it can improve the photostability and brightness of polymer films when incorporated into their matrices .

Several compounds share structural similarities with 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4,4'-Bis(phenyl)-1,1'-biphenylTwo phenyl groups attached to biphenylKnown for high thermal stability
4,4'-Bis(2-hydroxystyryl)-1,1'-biphenylHydroxyl groups instead of methoxyExhibits different solubility characteristics
4,4'-Bis(3-methoxystyryl)-1,1'-biphenylMethoxy groups at different positionsAlters electronic properties compared to para-substituted versions

The uniqueness of 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl lies in its specific arrangement of methoxy groups that enhance its optical properties while maintaining good solubility in organic solvents. This structural feature makes it particularly suitable for applications requiring high fluorescence and stability under UV light exposure .

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl (CAS RN: 40470-68-6) emerged as a compound of interest in the late 20th century due to its unique photophysical properties. Early research focused on synthesizing distyrylbiphenyl derivatives using Wittig and Horner-Wadsworth-Emmons reactions, which enabled precise control over alkene geometry. The compound gained prominence in the 2000s as a fluorescent whitening agent (FWA) for industrial applications, particularly in polyvinyl chloride (PVC) and polystyrene (PS) products. Its adoption in organic electronics accelerated after studies demonstrated its ambipolar charge transport properties and potential use in organic light-emitting diodes (OLEDs).

Nomenclature and Chemical Classification

The compound belongs to the distyrylbiphenyl family and is systematically named:

  • IUPAC: 1-Methoxy-2-[(Z)-2-{4-[4-((Z)-2-(2-methoxyphenyl)ethenyl)phenyl]phenyl}ethenyl]benzene
  • Common names: Fluorescent Brightener 378, Uvitex FP, C.I. 378
  • Chemical class: Organic fluorophore, stilbene derivative
IdentifierValue
CAS Registry Number40470-68-6
Molecular FormulaC₃₀H₂₆O₂
Molecular Weight418.53 g/mol
SMILES NotationCOC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC

Structure-Function Relationship Overview

The molecule features:

  • A central biphenyl core enabling π-π stacking interactions
  • Two (Z)-configured methoxystyryl groups creating a conjugated system (λabs = 360–368 nm)
  • Methoxy substituents at the 2-position enhancing electron-donating capacity

This structural configuration grants:

  • High fluorescence quantum yieldF ≈ 0.8–0.9) due to restricted intramolecular rotation
  • Thermal stability up to 300°C, critical for polymer processing
  • Solubility in polar aprotic solvents (DMF, THF) but insolubility in water

Significance in Materials Science and Photochemistry

As an organic semiconductor, it demonstrates:

  • Ambipolar mobility: 4 × 10−4 cm²/V·s (holes), 1 × 10−5 cm²/V·s (electrons)
  • Exciton diffusion length >50 nm in thin-film architectures

In photochemical applications:

  • Acts as a Förster resonance energy transfer (FRET) donor in biosensors
  • Exhibits reversible photoisomerization under 365 nm irradiation

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl represents a symmetrical organic compound with well-defined physical characteristics that make it suitable for various industrial applications. The compound exists in two main stereoisomeric forms: the Z-isomer (CAS 40470-68-6) and the E-isomer (CAS 79448-61-6), with the latter being more thermodynamically stable and commonly used in commercial applications [1] [2] [3].

PropertyValueReference
Molecular FormulaC₃₀H₂₆O₂ [1] [4] [2]
Molecular Weight (g/mol)418.53-418.54 [1] [4] [2]
CAS Registry Number40470-68-6 (Z-isomer), 79448-61-6 (E-isomer) [1] [2] [3]
Melting Point (°C)215-221 [2] [3] [5]
Boiling Point (°C)590.3±50.0 (predicted) [5]
Density (g/cm³)1.133±0.06 (predicted) [5]
AppearanceLight yellow to amber to dark green powder to crystalline [3]
Physical State at 20°CSolid [3]
Purity (commercial)≥90.0% (HPLC) [1] [2]

The crystallographic analysis reveals that the compound crystallizes in the monoclinic system with space group P2₁/c [6]. The unit cell parameters are a = 15.499(3) Å, b = 5.505(1) Å, c = 13.445(3) Å, and β = 98.61(3)°, yielding a unit cell volume of 1134.2(4) ų with Z = 2 formula units per cell [6]. The calculated density from crystallographic data is 1.225 g/cm³, which closely matches the predicted value [6].

Solubility Parameters and Phase Behavior

The solubility characteristics of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl reflect its predominantly hydrophobic nature with significant organic solvent compatibility. The compound demonstrates extremely limited water solubility, with values below 0.03 mg/L at 20°C [7]. This low aqueous solubility is attributed to the extended aromatic system and lack of ionizable functional groups.

Solvent/ConditionSolubility/PropertyReference
Water at 20°C<0.03 mg/L [7]
n-Octanol/Water Partition Coefficient (log P)7.7 (at 25°C) [7]
Vapor Pressure at 20°C0.004 kPa [7]
TetrahydrofuranSoluble [8]
EthanolRecrystallization solvent [6]
TolueneSoluble [9]
Organic Solvents (general)Good solubility

The high octanol-water partition coefficient (log P = 7.7) indicates strong lipophilicity, making the compound suitable for incorporation into polymer matrices and organic media [7]. The vapor pressure of 0.004 kPa at 20°C suggests low volatility under ambient conditions, contributing to its stability in solid-state applications [7].

The compound exhibits excellent solubility in common organic solvents including tetrahydrofuran, ethanol, and toluene, facilitating its processing and application in various industrial formulations [6] [9] [8]. This solubility profile is particularly advantageous for optical brightening applications in polymeric materials where uniform distribution is essential .

Thermal Properties and Stability

The thermal behavior of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl demonstrates remarkable stability across a wide temperature range, making it suitable for high-temperature processing applications. The compound exhibits a well-defined melting point with the main peak occurring at 218°C, though literature values range from 215-221°C depending on purity and measurement conditions [1] [2] [12].

PropertyValueReference
Melting Point (°C)218 (main peak) [1] [2] [12]
Melting Point Range (°C)215-221 [13] [3] [5]
Decomposition Temperature>300°C
Boiling Point (°C) - Predicted590.3±50.0 [5]
Thermal StabilityStable under normal conditions [7] [15]
Storage TemperatureRoom temperature (recommended <15°C) [3]
Decomposition ProductsHazardous decomposition products under extreme conditions [7] [15]

The compound remains thermally stable well beyond its melting point, with decomposition occurring above 300°C . This thermal stability is attributed to the rigid biphenyl core structure and the stabilizing effect of the extended conjugation system [6]. The predicted boiling point of 590.3±50.0°C indicates exceptional thermal resistance, though practical applications rarely require such extreme temperatures [5].

Under normal storage and handling conditions, the compound maintains its integrity at room temperature, though storage below 15°C is recommended to minimize any potential degradation over extended periods [3]. The thermal stability characteristics make it particularly suitable for incorporation into thermoplastic polymers that require high-temperature processing [7] [15].

Electronic and Vibrational Spectroscopic Characteristics

The spectroscopic properties of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl are fundamental to its primary application as an optical brightening agent. The compound exhibits characteristic absorption and emission properties that enable its function as a fluorescent whitening agent in various materials.

Spectroscopic MethodValue/CharacteristicApplication/NotesReference
UV-Vis Absorption Maximum (nm)368Optical brightener wavelength [16]
Fluorescence Emission Maximum (nm)436Blue light emission [16]
Excitation Wavelength (nm)366Optimal excitation for fluorescence
Quantum YieldModerate (typical for stilbene derivatives)Suitable for optical brightening
Optical Brightening RangeUV absorption → visible blue emissionCompensates for yellowing in materials [16]
Fluorescence ColorBlue fluorescenceEnhances whiteness perception
Absorption CharacteristicsStrong absorption in UV regionEffective UV light absorption [16]
PhotostabilityGood photostability in polymer matricesSuitable for long-term applications
Molar AbsorptivityModerate to highEffective for optical applications

The compound exhibits maximum absorption at 368 nm in the ultraviolet region, which corresponds to the π-π* transition of the extended conjugated system [16]. Upon excitation at 366 nm, the compound emits blue fluorescence with an emission maximum at 436 nm, providing the characteristic blue light that counteracts yellowing in materials [16].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound. The ¹H NMR spectrum in CDCl₃ shows characteristic vinyl proton signals and well-resolved methoxy and aromatic proton resonances [6] [17]. The ¹³C NMR spectrum displays the expected aromatic and aliphatic carbon signals consistent with the proposed structure [6].

TechniqueKey FeaturesStructural InformationReference
¹H NMR (400 MHz, CDCl₃)Characteristic vinyl proton signalsMethoxy and vinyl protons resolved [6] [17]
¹³C NMRAromatic carbon signalsAromatic and aliphatic carbons [6]
Crystal StructureMonoclinic P2₁/c space groupCentrosymmetric crystal packing [6]
Molecular GeometryNearly planar extended conjugationOptimal for conjugation [6]
Intermolecular InteractionsC-H···π interactionsStabilize crystal structure [6]
Molecular SymmetryInversion center symmetrySymmetric biphenyl core [6]
Bond LengthsC=C bond: 1.314(4) ÅStandard alkene bond length [6]
Dihedral AnglesExtended conjugation maintainedFavorable for optical properties [6]

Structure-Property Relationships

The structure-property relationships of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl demonstrate how specific molecular features contribute to its exceptional performance as an optical brightening agent. The extended π-conjugation system, formed by the biphenyl core and styryl substituents, creates a delocalized electron system that enhances optical properties and fluorescence efficiency [6].

Structural FeatureProperty ImpactMechanismApplication RelevanceReference
Extended π-conjugation systemEnhanced optical properties and fluorescenceDelocalized electron systemOptical brightening efficiency [6]
Biphenyl core structureStructural rigidity and thermal stabilityRigid backbone prevents rotationThermal processing stability [6]
Methoxystyryl substituentsImproved solubility in organic solventsMethoxy groups increase lipophilicityPolymer compatibility [7]
Trans (E) configurationMore stable thermodynamicallyLower steric hindranceCommercial form preference [13] [3]
Cis (Z) configurationLess stable but synthetically accessibleHigher steric strainSynthetic intermediate [1] [2]
Methoxy electron-donating groupsRed-shifted absorption and emissionElectron density donation to π-systemAbsorption wavelength tuning
Symmetrical molecular architectureUniform optical responseIdentical substituent effectsConsistent performance [6]
Planar molecular geometryEfficient π-π interactionsOptimal orbital overlapFluorescence quantum yield [6]
Crystalline packing arrangementSolid-state optical propertiesIntermolecular interactionsSolid-state applications [6]

The biphenyl core provides structural rigidity and thermal stability through its rigid backbone that prevents free rotation, contributing to the compound's stability during high-temperature processing [6]. The methoxystyryl substituents enhance solubility in organic solvents through increased lipophilicity, facilitating compatibility with polymer matrices [7].

The trans (E) configuration represents the thermodynamically more stable form due to lower steric hindrance, making it the preferred commercial isomer [13] [3]. In contrast, the cis (Z) configuration, while less stable due to higher steric strain, remains synthetically accessible and serves as an important intermediate [1] [2].

The methoxy electron-donating groups contribute to red-shifted absorption and emission spectra by donating electron density to the π-system, allowing for fine-tuning of the absorption wavelength . The symmetrical molecular architecture ensures uniform optical response through identical substituent effects, leading to consistent performance in applications [6].

Comparative analysis with related compounds reveals the advantages of the methoxy substitution pattern. Compared to 4,4'-Bis(2-hydroxystyryl)biphenyl, the methoxy derivative exhibits better solubility and stability . Relative to 4,4'-Bis(2-chlorostyryl)biphenyl, the methoxy compound is less polar and demonstrates better polymer compatibility . When compared to 4,4'-Bis(2-nitrostyryl)biphenyl, the methoxy derivative shows higher fluorescence quantum yield .

The crystallographic analysis reveals that the molecule adopts a nearly planar geometry with an inversion center at the midpoint of the C-C bond between the inner benzene rings [6]. The C=C bond length of 1.314(4) Å is consistent with standard alkene bond lengths, confirming the structural integrity [6]. The crystal structure is stabilized by C-H···π interactions, which contribute to the solid-state optical properties [6].

XLogP3

8

Other CAS

40470-68-6

General Manufacturing Information

1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]-: ACTIVE

Dates

Last modified: 08-15-2023

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